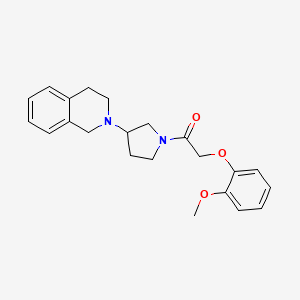
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound. This complex molecule showcases a combination of isoquinoline, pyrrolidine, and methoxyphenoxy groups, indicating its potential versatility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone often involves multi-step organic synthesis techniques. It typically starts with the preparation of key intermediates like dihydroisoquinoline, pyrrolidine, and methoxyphenol derivatives.
Isoquinoline Synthesis: : The isoquinoline core can be synthesized from simple aromatic compounds through Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by reduction to form the dihydroisoquinoline moiety.
Pyrrolidine Formation: : Pyrrolidine derivatives can be obtained from the cyclization of amino alcohols or through the hydrogenation of pyrroles.
Ether Formation: : The methoxyphenoxy part is typically prepared through nucleophilic substitution reactions, converting phenols into aryl ethers.
These intermediates are then coupled under specific reaction conditions using catalysts like palladium on carbon or other transition metals, often under controlled temperature and pressure to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This scale-up requires robust control of reaction conditions to ensure high yield and purity, utilizing large reactors, automated monitoring systems, and precise purification techniques such as chromatography.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized at the isoquinoline or pyrrolidine moieties, often resulting in the formation of N-oxides or ketones.
Reduction: : Reduction reactions can convert the isoquinoline ring back to the fully saturated tetrahydroisoquinoline.
Substitution: : The methoxyphenoxy group allows for nucleophilic aromatic substitution, where the methoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: : Isoquinoline N-oxides or ketones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Aryloxy-substituted derivatives based on the nucleophile used.
科学的研究の応用
This compound finds applications across various scientific domains:
Chemistry: : It's used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound is often used to study receptor binding and neurotransmitter activity due to its isoquinoline structure.
Medicine: : Potential therapeutic applications in developing drugs targeting neurological disorders, owing to its structural similarity to certain alkaloids.
Industry: : Utilized in developing specialized coatings, polymers, and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action largely depends on the specific application:
In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. For instance, the isoquinoline moiety can inhibit monoamine oxidase, impacting neurotransmitter metabolism.
The pyrrolidine group might engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing its binding affinity and specificity.
類似化合物との比較
Compared to other compounds with similar moieties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone stands out due to its unique combination of functional groups, enhancing its versatility.
Similar Compounds
1-(3-(isoquinolin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: : Lacks the methoxy group, which may influence its reactivity and binding properties.
1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: : A fully saturated isoquinoline ring, affecting its oxidation state and overall reactivity.
By juxtaposing these, it's clear that this compound's structure provides unique advantages, particularly in its reactivity and binding characteristics, making it a valuable compound in both research and industrial applications.
Hope this satisfies your curiosity! What's next on your research list?
特性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-20-8-4-5-9-21(20)27-16-22(25)24-13-11-19(15-24)23-12-10-17-6-2-3-7-18(17)14-23/h2-9,19H,10-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLHOFMQMWGRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
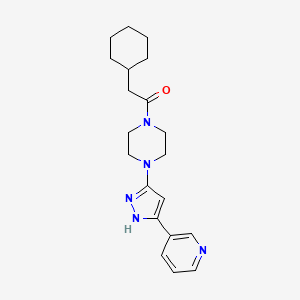

![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
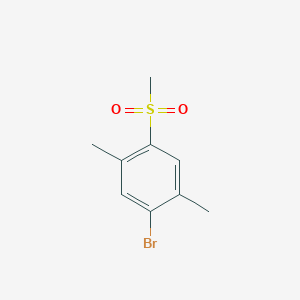
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
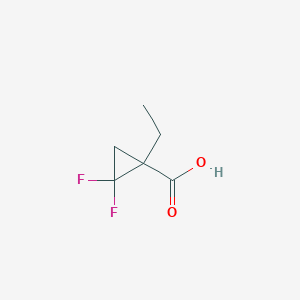
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)
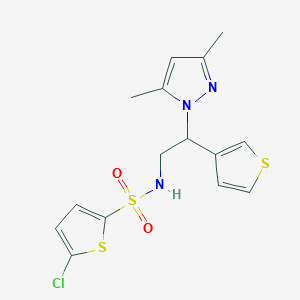
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
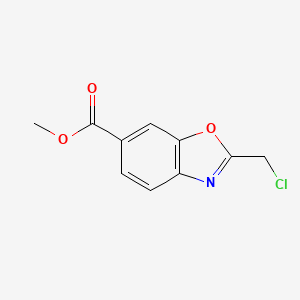
![4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate](/img/structure/B2411743.png)
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)
